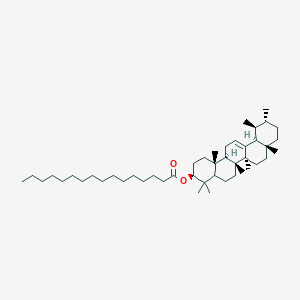

alpha-Amyrin palmitate

Description

alpha-Amyrin palmitate is a natural product found in Viburnum jucundum, Santalum album, and other organisms with data available.

Properties

IUPAC Name |

[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(3)34(2)26-29-43(41,6)32-33-45(36,46)8/h24,34-35,37-39,41H,10-23,25-33H2,1-9H3/t34-,35+,37+,38-,39+,41+,43-,44+,45-,46-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPGRVQWTLDDQX-IBZMRETLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4C(C(CC5)C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@H]([C@@H](CC5)C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H80O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22255-10-3 |

Source

|

| Record name | α-Amyrin palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22255-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Preliminary Biological Activity Screening of α-Amyrin Palmitate: An In-depth Technical Guide

This guide provides a comprehensive framework for the preliminary biological activity screening of α-amyrin palmitate, a naturally derived triterpenoid ester. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic and scientifically robust approach to elucidating the therapeutic potential of this compound. The methodologies described herein are grounded in established principles of natural product screening, emphasizing causality in experimental design and self-validating protocols to ensure data integrity.

Introduction: The Rationale for Screening α-Amyrin Palmitate

α-Amyrin, a pentacyclic triterpenoid, is a well-documented bioactive compound with a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antidiabetic properties[1][2]. The esterification of α-amyrin with palmitic acid to form α-amyrin palmitate presents a molecule with altered lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic profile. Triterpene esters, such as α-amyrin palmitate, are known to play crucial roles in plant defense and have applications in various industries, including pharmaceuticals[3][4]. Palmitic acid itself has been shown to possess cytotoxic and hepatoprotective activities[5][6]. Therefore, a systematic preliminary screening of α-amyrin palmitate is warranted to explore its unique biological activities, which may differ from or surpass those of its parent compound.

This guide will detail a tiered screening approach, commencing with foundational cytotoxicity assessments to establish a therapeutic window, followed by a battery of assays targeting key areas of pharmacological interest based on the known activities of α-amyrin and other triterpenoids.

Foundational Screening: Cytotoxicity Assessment

Prior to investigating specific biological activities, it is imperative to determine the cytotoxic profile of α-amyrin palmitate. This foundational step identifies the concentration range at which the compound can be safely evaluated in cell-based assays without inducing significant cell death, thereby distinguishing targeted pharmacological effects from non-specific toxicity.

Rationale for Cytotoxicity Assays

Cytotoxicity assays are essential for determining the concentration of a compound that is toxic to cells. This information is critical for establishing the therapeutic index of a potential drug candidate and for designing subsequent in vitro experiments. The choice of cell lines for initial screening should ideally include both cancerous and non-cancerous cell lines to assess for selective cytotoxicity.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells[7].

Step-by-Step Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa for a cancer cell line and HEK293 for a non-cancerous cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of α-amyrin palmitate in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

| Concentration (µM) | % Cell Viability (HeLa) | % Cell Viability (HEK293) |

| 0.1 | 98 ± 3.2 | 99 ± 2.5 |

| 1 | 95 ± 4.1 | 97 ± 3.1 |

| 10 | 85 ± 5.5 | 92 ± 4.0 |

| 50 | 60 ± 6.2 | 80 ± 5.8 |

| 100 | 40 ± 7.1 | 75 ± 6.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Targeted Biological Activity Screening

Based on the known pharmacological profile of α-amyrin, the preliminary screening of α-amyrin palmitate should focus on its potential anti-inflammatory, antimicrobial, and antioxidant activities.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. α-Amyrin has demonstrated significant anti-inflammatory effects[1][8]. The following assays can be employed to evaluate the anti-inflammatory potential of α-amyrin palmitate.

Causality: Activated macrophages produce nitric oxide (NO), a key inflammatory mediator. Inhibition of NO production is a hallmark of anti-inflammatory activity.

Experimental Protocol: Griess Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of α-amyrin palmitate for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) and incubate for 24 hours.

-

Griess Reaction: Collect the cell supernatant and mix with an equal volume of Griess reagent.

-

Measurement: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO levels.

Causality: Pro-inflammatory cytokines like TNF-α and IL-6 play a central role in the inflammatory cascade[2][8]. Measuring the reduction of these cytokines provides a more specific insight into the anti-inflammatory mechanism.

Experimental Protocol: ELISA

-

Cell Culture and Treatment: Follow the same procedure as the Griess assay.

-

Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

ELISA: Use commercially available ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.

Workflow for Anti-inflammatory Screening:

Caption: Workflow for in vitro anti-inflammatory activity screening.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Natural products are a rich source of such compounds[9][10]. α-Amyrin has shown activity against various bacteria[1][2].

Causality: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a quantitative method for assessing antimicrobial efficacy[11].

Experimental Protocol:

-

Microorganism Selection: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, as recommended by the Clinical and Laboratory Standards Institute (CLSI)[11].

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism (approximately 5 x 10^5 CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of α-amyrin palmitate in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

| Microorganism | MIC (µg/mL) of α-Amyrin Palmitate |

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals[12]. Triterpenoids are known for their antioxidant properties[13].

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound. The stable DPPH radical is reduced in the presence of an antioxidant, leading to a color change that can be measured spectrophotometrically[14][15].

Experimental Protocol:

-

Sample Preparation: Prepare different concentrations of α-amyrin palmitate in methanol.

-

Reaction Mixture: Add the sample solutions to a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity. Ascorbic acid can be used as a positive control.

Signaling Pathway for Antioxidant Action:

Caption: Simplified mechanism of antioxidant action.

Conclusion and Future Directions

This guide provides a structured and scientifically sound framework for the preliminary biological activity screening of α-amyrin palmitate. The proposed assays will generate crucial data on its cytotoxicity, anti-inflammatory, antimicrobial, and antioxidant properties. Positive results from this initial screening will lay the groundwork for more in-depth mechanistic studies, in vivo efficacy testing, and potential development as a novel therapeutic agent. It is crucial to interpret the results of these in vitro assays with an understanding of their limitations and to use them as a guide for further, more complex biological evaluations.

References

- Barros, L., et al. (2020).

- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.

- Coussens, L. M., & Werb, Z. (2002). Inflammation and cancer.

- da Silva, G. N., et al. (2023). The Pharmaceutical Potential of α- and β-Amyrins. Molecules, 28(14), 5483.

-

Ekladios, F. N. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts? ResearchGate. Retrieved from [Link]

- Hussain, T., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 27(19), 6333.

- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 133-143.

- Niki, E. (2010). Assessment of antioxidant capacity of natural products. Current Pharmaceutical Biotechnology, 11(8), 801–807.

- Oliveira, F. A., et al. (2011). α,β-amyrin, a natural triterpenoid ameliorates L-arginine-induced acute pancreatitis in rats. World Journal of Gastroenterology, 17(27), 3196–3203.

- Prieto, P., Pineda, M., & Aguilar, M. (1999). Spectrophotometric quantitation of antioxidant capacity through the formation of a phosphomolybdenum complex: specific application to the determination of vitamin E. Analytical biochemistry, 269(2), 337-341.

- Chand, S., et al. (1994). Rapid screening of antimicrobial activity of extracts and natural products. Journal of microbiological methods, 20(4), 291-299.

- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.

- Garcia-Barrantes, P. M., & Badilla, B. (2012). Antiarthritic mechanisms of amyrin triterpenes. Planta medica, 78(05), 457-462.

- Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. World Journal of Pharmaceutical Research, 6(17), 133-143.

-

FooDB. (2010). Showing Compound alpha-Amyrin palmitate (FDB015587). Retrieved from [Link]

- Pop, C. E., et al. (2023). Antimicrobial and Anti-Infective Activity of Natural Products—Gaining Knowledge from Novel Studies. Antibiotics, 12(6), 1055.

- Kinghorn, A. D., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules, 24(11), 2081.

- Wright, B. S., et al. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS infectious diseases, 9(6), 1258-1268.

- Badilla, B., et al. (2000). Effect of alpha-amyrin palmitate on adjuvant arthritis. Planta medica, 66(5), 457-459.

- da Silva, G. N., et al. (2023). The Pharmaceutical Potential of α- and β-Amyrins. Preprints.org.

- Rahman, M. A., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(23), 8295.

-

ResearchGate. (n.d.). Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines. Retrieved from [Link]

-

ResearchGate. (n.d.). Cell viability assay. Cytotoxicity caused by the aqueous natural... Retrieved from [Link]

- Lamorde, M., et al. (2022). Cytotoxicity of Medicinal Plant Species Used by Traditional Healers in Treating People Suffering From HIV/AIDS in Uganda. Frontiers in pharmacology, 13, 859139.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.

-

ResearchGate. (n.d.). Chemical structures of α- amyrin (A) and β- amyrin (B). Retrieved from [Link]

- Liu, Y., et al. (2024). Classification, biosynthesis, and biological functions of triterpene esters in plants.

- Saxena, R., et al. (2007). A Cytotoxic and Hepatoprotective Agent from Withania somnifera and Biological evaluation of its Ester Derivatives.

- Wolska, K., et al. (2010). Dual activity of triterpenoids: apoptotic versus antidifferentiation effects. Archives of pharmacal research, 33(9), 1345-1351.

- Liu, Y., et al. (2024). Classification, biosynthesis, and biological functions of triterpene esters in plants.

- Chen, X., et al. (2023). Molecular mechanism of palmitic acid and its derivatives in tumor progression. Frontiers in Pharmacology, 14, 1226992.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Classification, biosynthesis, and biological functions of triterpene esters in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Classification, biosynthesis, and biological functions of triterpene esters in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α,β-amyrin, a natural triterpenoid ameliorates L-arginine-induced acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Antimicrobial and Anti-Infective Activity of Natural Products—Gaining Knowledge from Novel Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Dual activity of triterpenoids: apoptotic versus antidifferentiation effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Nuclear Magnetic Resonance (NMR) Characterization of α-Amyrin Palmitate

[1]

Executive Summary

-Amyrin palmitateThis guide provides a rigorous spectral analysis framework, synthesizing experimental data with mechanistic chemical shift logic to serve as a reference for drug development professionals and phytochemical researchers.

Part 1: Structural Logic & Characterization Strategy[1]

The Molecular Architecture

To interpret the NMR data of

-

The Aglycone Core (

-Amyrin): A pentacyclic ursane triterpene.[1] The diagnostic challenge lies in distinguishing it from -

The Ester Appendage (Palmitic Acid): A C16 saturated fatty acid chain attached at C-3.[1] This causes a specific "deshielding" effect on the H-3 proton and C-3 carbon.[1]

The "Methyl Congestion" Challenge

The aliphatic region (0.7 – 1.7 ppm) of the

Part 2: Experimental Workflow (Isolation & Synthesis)

The following workflow outlines the critical path from raw material to structural validation.

Caption: Workflow for obtaining α-Amyrin Palmitate via natural isolation (e.g., from Protium spp.) or semi-synthesis.

Part 3: Spectral Data Analysis

NMR Chemical Shifts (500 MHz, )

The most distinct feature of the esterified amyrin is the downfield shift of H-3 . In free

| Position | Multiplicity | Structural Insight | ||

| H-12 | 5.12 - 5.15 | t | 3.6 | Diagnostic: Olefinic proton characteristic of urs-12-ene skeleton. |

| H-3 | 4.50 - 4.52 | dd | 10.0, 5.0 | Ester Verification: Shifted from 3.24 (free alcohol).[1] Axial orientation ( |

| Palmitate | 2.29 | t | 7.5 | Methylene protons adjacent to the carbonyl (C-2').[1] |

| Palmitate | 1.60 - 1.65 | m | - | Methylene protons at C-3'.[1] |

| Bulk CH2 | 1.25 | br s | - | Large envelope representing the palmitate chain (C-4' to C-15').[1] |

| Me-29 | 0.86 | d | 6.0 | Isomer Check: Doublet indicates |

| Me-30 | 0.92 | d | 6.0 | Isomer Check: Doublet indicates |

| Other Methyls | 0.79 - 1.13 | s | - | Singlets for Me-23, 24, 25, 26, 27,[1] 28. |

| Terminal Me | 0.88 | t | 7.0 | Terminal methyl of the palmitate chain. |

Critical Note on Isomer Differentiation: To distinguish

-amyrin palmitate from-amyrin palmitate, look at the methyl region (0.8–1.0 ppm).[1] -Amyrin derivatives display two doublets (Me-29, Me-30) due to the methyls on the E-ring.[1] -Amyrin derivatives display these as singlets .[1]

NMR Chemical Shifts (125 MHz, )

The Carbon-13 spectrum provides the definitive proof of the skeleton type (C-12/C-13) and the ester linkage (C=O).[1]

| Carbon | Type (DEPT) | Assignment Logic | |

| C=O (C-1') | 173.7 | C | Carbonyl of the palmitate ester. |

| C-13 | 139.6 | C | Quaternary olefinic carbon.[1] (Compare to 145.2 in |

| C-12 | 124.3 | CH | Olefinic methine.[1] (Compare to 121.7 in |

| C-3 | 80.6 | CH | Oxygenated carbon.[1] Shifted from ~79.0 in free |

| C-2' | 34.8 | CH2 | |

| C-3' | 25.0 | CH2 | |

| Bulk Chain | 29.1 - 29.7 | CH2 | Multiple overlapping signals for the fatty chain. |

| Terminal Me | 14.1 | CH3 | End of the palmitate chain. |

Part 4: Advanced Verification Protocols

The "Diagnostic Pair" Rule

When analyzing a crude extract or a synthesized product, use the C-12/C-13 chemical shift pair to instantly validate the skeleton:

HMBC Connectivity

To rigorously prove the ester linkage is at C-3 (and not a contaminant or C-28 ester if dealing with acidic variants):

-

Locate the carbonyl signal at 173.7 ppm .

-

Locate the H-3 proton at 4.50 ppm .

-

Validation: You must observe a strong HMBC correlation (long-range coupling) between H-3 and the Ester Carbonyl .[1]

References

-

Hernández-Vázquez, L., et al. (2021).[1]

-Amyrin and -

Nurhamidah, et al. (2016).[1][2] Isolation and characterization of

-amyrin palmitate from fruit of Ficus aurata. Journal of Chemical and Pharmaceutical Research. Link -

Gottlieb, H. E., et al. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link[1]

-

Nnamonu, L. A., et al. (2016).[1][5] Isolation and Characterization of

-Amyrin from Stem Bark of Ficus exasperata. Biotechnology Journal International.[5] Link

Sources

- 1. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. journalbji.com [journalbji.com]

The Therapeutic Potential of α-Amyrin and Its Esters: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive review of the therapeutic potential of the pentacyclic triterpene α-amyrin and its ester derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the compound's diverse pharmacological activities, including its anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. This document delves into the molecular mechanisms of action, presents curated quantitative data, and provides detailed, field-proven experimental protocols to empower researchers in their exploration of α-amyrin's therapeutic applications. The guide is structured to provide a logical and intuitive flow of information, moving from the fundamental properties of α-amyrin to its complex biological interactions and the methodologies to investigate them.

Introduction to α-Amyrin and Its Esters

α-Amyrin is a naturally occurring pentacyclic triterpenoid compound ubiquitously found in the plant kingdom, often alongside its isomer, β-amyrin.[1][2][3] These compounds are major constituents of various plant resins, barks, and leaves, and have been traditionally used in folk medicine for their purported medicinal properties.[2][4] Chemically, α-amyrin belongs to the ursane series of triterpenes. Its versatile chemical structure, particularly the hydroxyl group at the C-3 position, allows for the synthesis of a wide array of ester derivatives, which can modulate its pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity.[5][6] This guide will explore the burgeoning scientific evidence that positions α-amyrin and its esters as promising candidates for the development of novel therapeutics.

Anti-Inflammatory Potential: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, and the search for effective anti-inflammatory agents is a cornerstone of drug discovery. α-Amyrin has demonstrated potent anti-inflammatory effects in various preclinical models.[1][4][7][8][9][10]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory activity of α-amyrin is its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[4][8][11] NF-κB is a critical transcription factor that orchestrates the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. α-Amyrin has been shown to inhibit this cascade, thereby reducing the production of pro-inflammatory mediators like TNF-α and interleukin-6 (IL-6).[1][4][11]

Signaling Pathway Diagram: α-Amyrin Inhibition of the NF-κB Pathway

Caption: α-Amyrin inhibits the NF-κB signaling pathway at multiple points.

Experimental Protocol: NF-κB Reporter Assay

This protocol describes a cell-based reporter assay to quantify the inhibitory effect of α-amyrin or its esters on NF-κB activation.

Materials:

-

HEK293 cells stably expressing an NF-κB response element-driven luciferase reporter gene (HEK293-NF-κB-luc).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

α-Amyrin or α-amyrin ester stock solution (in DMSO).

-

Recombinant human TNF-α.

-

Luciferase Assay System (e.g., Promega).

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293-NF-κB-luc cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of α-amyrin or its esters in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.

-

Stimulation: Add TNF-α to each well to a final concentration of 10 ng/mL to induce NF-κB activation. Include a vehicle control (DMSO) and an unstimulated control. Incubate for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay). Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the TNF-α stimulated control. Determine the IC₅₀ value by non-linear regression analysis.[12]

Anti-Cancer Activity: A Multi-pronged Attack on Tumor Cells

α-Amyrin and its derivatives have emerged as promising anti-cancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[1] Their mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis and Cell Cycle Arrest

α-Amyrin has been shown to induce apoptosis, or programmed cell death, in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic process.[13] Furthermore, α-amyrin can arrest the cell cycle at various checkpoints, preventing the uncontrolled proliferation of cancer cells. For example, some studies have reported a G2/M phase arrest in liver cancer cells treated with β-amyrin.[1]

Quantitative Data: IC₅₀ Values of α-Amyrin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC₅₀ values for α-amyrin and its derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| β-Amyrin | Hep-G2 (Liver) | 25 | [1] |

| α/β-Amyrin Mixture | MCF-7 (Breast) | 28.45 µg/mL | [14] |

| α/β-Amyrin Mixture | KB-oral | 18.01 µg/mL | [14] |

| α/β-Amyrin Mixture | NCI-H187 (Lung) | 18.42 µg/mL | [14] |

| α-Amyrin Acetate | MDA-MB-231 (Breast) | ~5-10 µg/mL | [13] |

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest.

-

Complete culture medium.

-

α-Amyrin or α-amyrin ester stock solution (in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of α-amyrin or its esters for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value using a dose-response curve.

Anti-Diabetic Effects: Enhancing Glucose Homeostasis

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. α-Amyrin has demonstrated significant anti-diabetic properties in preclinical models, primarily by improving glucose uptake and metabolism.[1][14][15]

Mechanism of Action: Stimulation of GLUT4 Translocation

A key mechanism underlying the anti-diabetic effect of α-amyrin is its ability to promote the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle and adipose tissue.[16] GLUT4 is the primary insulin-responsive glucose transporter. In the absence of insulin, GLUT4 is sequestered in intracellular vesicles. Insulin signaling triggers the movement of these vesicles to the cell surface, allowing for the uptake of glucose from the bloodstream. α-Amyrin has been shown to mimic this effect, potentially through the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways.[16]

Workflow Diagram: GLUT4 Translocation Assay

Caption: Workflow for assessing α-amyrin-induced GLUT4 translocation.

Experimental Protocol: GLUT4 Translocation Assay

This protocol describes a method to visualize and quantify GLUT4 translocation in response to α-amyrin treatment using immunofluorescence microscopy.

Materials:

-

C2C12 myoblasts stably expressing myc-tagged GLUT4 with an eGFP tag (C2C12-myc-GLUT4eGFP).

-

DMEM with 10% FBS and 2% horse serum (for differentiation).

-

α-Amyrin stock solution.

-

Insulin (positive control).

-

4% Paraformaldehyde (PFA) for fixation.

-

0.1% Triton X-100 for permeabilization.

-

Anti-myc antibody (optional, for signal amplification).

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear staining.

-

Confocal microscope.

Procedure:

-

Cell Culture and Differentiation: Culture C2C12-myc-GLUT4eGFP cells and differentiate them into myotubes by switching to a low-serum differentiation medium.

-

Serum Starvation: Before treatment, serum-starve the differentiated myotubes for 2-4 hours.

-

Treatment: Treat the cells with various concentrations of α-amyrin for 30 minutes. Include a positive control (insulin, 100 nM) and a vehicle control.

-

Fixation and Staining: Fix the cells with 4% PFA, permeabilize with 0.1% Triton X-100, and perform immunofluorescence staining for the myc-tag if desired. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a confocal microscope. Quantify GLUT4 translocation by measuring the ratio of fluorescence intensity at the plasma membrane versus the perinuclear region. An increase in this ratio indicates GLUT4 translocation.[17]

Neuroprotective Properties: A Potential Avenue for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that α-amyrin may possess neuroprotective properties, making it a potential candidate for the development of therapies for these debilitating conditions.[1]

Mechanism of Action: Combating Oxidative Stress and Neuroinflammation

The neuroprotective effects of α-amyrin are attributed to its antioxidant and anti-inflammatory activities. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a key contributor to neuronal damage in neurodegenerative diseases. α-Amyrin can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. Additionally, its anti-inflammatory properties, as discussed earlier, can mitigate the chronic neuroinflammation that is a common feature of these disorders.

Experimental Protocol: Morris Water Maze for Assessing Learning and Memory

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents, which are often impaired in models of neurodegenerative diseases.

Materials:

-

A circular water tank (120-150 cm in diameter).

-

An escape platform submerged 1-2 cm below the water surface.

-

Opaque, non-toxic substance to make the water cloudy (e.g., non-fat milk powder or tempera paint).

-

Video tracking system and software.

-

Rodent model of a neurodegenerative disease.

-

α-Amyrin or its ester for administration.

Procedure:

-

Acclimatization: Acclimatize the animals to the testing room and handling for several days before the experiment.

-

Acquisition Phase: For 4-5 consecutive days, conduct 4 trials per day. In each trial, place the animal in the water at one of four randomly chosen starting positions. Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, guide it to the platform. Allow the animal to remain on the platform for 15-30 seconds.

-

Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the animal to swim freely for 60 seconds.

-

Data Analysis: The video tracking software will record parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial. Improved performance in the α-amyrin-treated group compared to the control group (e.g., shorter escape latency, more time in the target quadrant) indicates an enhancement of learning and memory.[18][19][20][21]

Synthesis of α-Amyrin Esters: Enhancing Therapeutic Potential

The synthesis of α-amyrin esters is a key strategy to improve its physicochemical properties and biological activity. Esterification at the C-3 hydroxyl group can modulate lipophilicity, which can affect cell membrane permeability and target interaction.

General Synthesis Protocol

The following is a general protocol for the synthesis of α-amyrin esters via acylation.

Materials:

-

α-Amyrin.

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or pyridine).

-

Acylating agent (e.g., acid chloride or acid anhydride).

-

Base (e.g., pyridine or triethylamine).

-

Silica gel for column chromatography.

Procedure:

-

Dissolution: Dissolve α-amyrin in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base and Acylating Agent: Add the base to the solution, followed by the slow addition of the acylating agent.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired α-amyrin ester.[5][6]

-

Characterization: Confirm the structure of the synthesized ester using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

α-Amyrin and its esters represent a promising class of natural products with a wide range of therapeutic applications. Their well-documented anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects, coupled with their relatively low toxicity, make them attractive candidates for further drug development. The ability to readily synthesize a variety of ester derivatives provides a powerful tool for optimizing their pharmacological profiles.

Future research should focus on several key areas:

-

Clinical Trials: To date, the majority of research on α-amyrin has been preclinical. Well-designed clinical trials are necessary to translate these promising findings to human health.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of a broad range of α-amyrin esters will provide valuable insights into the structural requirements for optimal activity in different therapeutic areas.

-

Drug Delivery Systems: The development of novel drug delivery systems, such as nanoparticles or liposomes, could further enhance the bioavailability and targeted delivery of α-amyrin and its esters.

-

Combination Therapies: Investigating the synergistic effects of α-amyrin with existing drugs could lead to more effective treatment strategies for complex diseases.

This technical guide provides a solid foundation for researchers to embark on or continue their exploration of the therapeutic potential of α-amyrin and its derivatives. The provided protocols and data are intended to serve as a practical resource to facilitate high-quality, reproducible research in this exciting field.

References

-

Synthesis and Evaluation of Cytotoxic Effects of Amino-ester Derivatives of Natural α,β-Amyrin Mixture. (n.d.). SciELO. Retrieved February 11, 2026, from [Link]

-

The Pharmaceutical Potential of α- and β-Amyrins. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

-

Physiological and biochemical effect of α-Amyrin: A review | Request PDF. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

An Improved Scalable Synthesis of α- and β-Amyrin. (n.d.). National Institutes of Health. Retrieved February 11, 2026, from [Link]

-

Physiological and biochemical effect of α-Amyrin: A review. (n.d.). Semantic Scholar. Retrieved February 11, 2026, from [Link]

-

An Improved Scalable Synthesis of α- and β-Amyrin. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

-

α,β-amyrin, a natural triterpenoid ameliorates L-arginine-induced acute pancreatitis in rats. (n.d.). World Journal of Gastroenterology. Retrieved February 11, 2026, from [Link]

-

The Pharmaceutical Potential of α- and β-Amyrins. (n.d.). Preprints.org. Retrieved February 11, 2026, from [Link]

-

The Pharmaceutical Potential of α- and β-Amyrins. (n.d.). Preprints.org. Retrieved February 11, 2026, from [Link]

-

Pharmacological effects of the isomeric mixture of alpha and beta amyrin from Protium heptaphyllum: a literature review. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

-

Pharmacological effects of the isomeric mixture of alpha and beta amyrin from Protium heptaphyllum: A literature review | Request PDF. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

An Improved Scalable Synthesis of α- and β-Amyrin. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Study of Estimation and Variation of Alpha-amyrin Content among individuals of Suaeda maritima (L.) Dumort. Grow. (n.d.). Journal of Stress Physiology & Biochemistry. Retrieved February 11, 2026, from [Link]

-

The in-vitro cytotoxic IC50 values on selected normal cell lines. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

α-Amyrin induces GLUT4 translocation mediated by AMPK and PPARδ/γ in C2C12 myoblasts. (n.d.). Canadian Science Publishing. Retrieved February 11, 2026, from [Link]

-

Schematic diagram showing experimental protocol. Morris water maze... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

IC 50 value of alpha-amyrin on human laryngeal cancer cells (Hep2). (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Anti-inflammatory effect of alpha, beta-Amyrin, a pentacyclic triterpene from Protium heptaphyllum in rat model of acute periodontitis. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

-

Morris water maze: procedures for assessing spatial and related forms of learning and memory. (n.d.). National Institutes of Health. Retrieved February 11, 2026, from [Link]

-

Anti-inflammatory effect of α,β-amyrin, a triterpene from Protium heptaphyllum, on cerulein-induced acute pancreatitis in mice | Request PDF. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Morris Water Maze. (n.d.). MMPC.org. Retrieved February 11, 2026, from [Link]

-

Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

-

Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. (n.d.). National Institutes of Health. Retrieved February 11, 2026, from [Link]

-

A novel quantitative assay for analysis of GLUT4 translocation using high content screening. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

-

IC 50 values of active cytotoxic compounds. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Short Communication Anti-inflammatory effect of a, b-Amyrin, a pentacyclic triterpene from Protium heptaphyllum in rat model of acute periodontitis. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Inhibitors of RNA and protein synthesis cause Glut4 translocation and increase glucose uptake in adipocytes. (n.d.). National Institutes of Health. Retrieved February 11, 2026, from [Link]

-

Separation of Insulin Signaling into Distinct GLUT4 Translocation and Activation Steps. (n.d.). The Journal of Biological Chemistry. Retrieved February 11, 2026, from [Link]

-

IC 50 values (µM) of some active compounds. | Download Table. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

(PDF) Anti-inflammatory effect of alpha, beta-Amyrin, a pentacyclic triterpene from Protium heptaphyllum in rat model of acute periodontitis. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Enhancing Morris water maze experiments for researchers. (n.d.). News-Medical.net. Retrieved February 11, 2026, from [Link]

-

SRIWIJAYA JOURNAL OF MEDICINE. (n.d.). Retrieved February 11, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological effects of the isomeric mixture of alpha and beta amyrin from Protium heptaphyllum: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. α,β-amyrin, a natural triterpenoid ameliorates L-arginine-induced acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Anti-inflammatory effect of alpha, beta-Amyrin, a pentacyclic triterpene from Protium heptaphyllum in rat model of acute periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. preprints.org [preprints.org]

- 15. preprints.org [preprints.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. A novel quantitative assay for analysis of GLUT4 translocation using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mmpc.org [mmpc.org]

- 20. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 21. news-medical.net [news-medical.net]

Technical Guide: α-Amyrin Palmitate – Discovery, Isolation, and Pharmacological Characterization

Executive Summary: The Lipophilic Prodrug Potential

α-Amyrin palmitate (AAP) represents a critical intersection between traditional ethnopharmacology and modern lipid-based drug delivery. Historically hidden within the complex resinous matrices of Protium (Burseraceae) and Manilkara species, this triterpenoid ester has emerged as a potent anti-inflammatory and antinociceptive agent.

Unlike its free alcohol precursor (α-amyrin), the palmitate ester exhibits enhanced lipophilicity, altering its pharmacokinetics and membrane interaction profile. This guide details the technical roadmap from its phytochemical isolation—navigating the notorious difficulty of separating ursane/oleanane isomers—to its structural validation and mechanistic characterization as a modulator of the cannabinoid and NF-κB signaling axes.

Phytochemical Discovery & Isolation: The Art of Separation

The "discovery" of α-Amyrin palmitate is not a singular historical event but a progressive elucidation of the active constituents in analgesic resins used in South American and Asian traditional medicine. The primary technical challenge in its discovery is the separation of the α-isomer (ursane skeleton) from the β-isomer (oleanane skeleton), which almost always co-occur.

Source Material Selection

-

Primary Source: Protium heptaphyllum resin (Breu resin).[1]

-

Secondary Sources: Santalum album (Sandalwood), Ficus species.

-

Rationale: Resins provide a cleaner starting matrix than foliar extracts, rich in triterpenes but requiring defatting of waxes.

Extraction & Purification Protocol

The following protocol prioritizes yield and isomer purity.

Step 1: Resin Preparation & Solubilization

-

Dissolve crude resin in Dichloromethane (DCM) .

-

Why: DCM solubilizes the triterpenes while precipitating highly polar gums and polysaccharides.

-

Filter to remove insoluble debris.

Step 2: Fractionation (Silica Gel Chromatography)

-

Stationary Phase: Silica gel 60 (0.063–0.200 mm).

-

Mobile Phase Gradient: Hexane:Ethyl Acetate (Start 95:5 → End 80:20).

-

Critical Observation: The esters (palmitates/acetates) elute before the free amyrins due to the lack of a free hydroxyl group (lower polarity).

Step 3: Isomer Resolution (The Bottleneck) Separating α-AAP from β-AAP is difficult via standard column chromatography.

-

Method A (Recrystallization): Repeated recrystallization from Acetone/Methanol can enrich one isomer, but yield is poor.

-

Method B (HPLC - Recommended):

-

Column: C18 Reverse Phase (Semi-preparative).

-

Solvent: Isocratic Acetonitrile:THF (90:10).

-

Detection: RI (Refractive Index) or ELSD (Evaporative Light Scattering), as triterpenes lack strong UV chromophores.

-

Visualization: Isolation Workflow

Figure 1: Step-by-step isolation workflow emphasizing the critical chromatographic separation of ester fractions.

Structural Elucidation: The Molecular Fingerprint

Validating the structure requires distinguishing the ursane skeleton (α) from the oleanane skeleton (β) and confirming the palmitate esterification.

Key Spectroscopic Data

| Technique | Parameter | Characteristic Signal (α-Amyrin Palmitate) | Diagnostic Value |

| 1H NMR | H-12 (Olefinic) | δ 5.13 (t-like, J=3.5 Hz) | Distinguishes α (5.13) from β (5.18). |

| 1H NMR | H-3 (Ester linkage) | δ 4.50 (dd) | Downfield shift from ~3.2 ppm (free alcohol) confirms esterification. |

| 1H NMR | Fatty Acid Chain | δ 2.29 (t, α-CH2), δ 1.25 (br s, chain) | Confirms presence of long-chain fatty acid. |

| 13C NMR | C-12 / C-13 | δ 124.3 / δ 139.6 | Characteristic double bond shifts for Ursane series. |

| 13C NMR | C=O (Ester) | δ 173.7 | Carbonyl carbon of the palmitate moiety. |

| EI-MS | Molecular Ion | m/z 664 [M]+ | Consistent with C46H80O2 formula. |

| EI-MS | Base Peak | m/z 218 | Retro-Diels-Alder (RDA) fragment typical of α-amyrin core. |

Interpretation Logic

-

The Ester Proof: The shift of H-3 from 3.2 ppm to 4.5 ppm is the primary indicator of esterification. The massive methylene envelope at 1.25 ppm confirms the palmitate chain length (C16).

-

The Skeleton Proof: The H-12 proton is the "tell." In α-amyrin (ursane), the methyl group at C-19 and C-20 creates a slightly different environment than in β-amyrin, shifting the olefinic proton upfield (5.13 ppm) compared to the β-isomer (5.18 ppm).

Pharmacological Characterization: Mechanism of Action

Initial characterization studies have positioned α-Amyrin palmitate not merely as a prodrug, but as a sustained-release modulator of inflammatory pathways. Its lipophilicity allows for accumulation in lipid bilayers, potentially extending its bioactivity compared to free amyrin.

Core Therapeutic Indications

-

Antinociception: Significant reduction in chemically induced pain (acetic acid, formalin tests).

-

Anti-inflammation: Reduction of edema and leukocyte migration.

-

Gastroprotection: Unlike NSAIDs, it protects gastric mucosa, likely via capsaicin-sensitive neurons.

Signaling Pathway

The mechanism is multi-modal, involving receptor modulation and downstream transcriptional inhibition.

-

CB Receptor Agonism: α-Amyrin interacts with Cannabinoid Receptors (CB1/CB2), reducing nociceptive signaling.[2][3]

-

Cytokine Blockade: It inhibits the phosphorylation of ERK/MAPK, preventing the activation of NF-κB.

-

Outcome: Downregulation of TNF-α, IL-1β, and COX-2 expression.

Visualization: Mechanism of Action

Figure 2: Proposed signaling pathway showing the inhibition of the NF-κB cascade via CB receptor modulation.

Experimental Protocols (Self-Validating Systems)

In Vivo Antinociceptive Assay (The Writhing Test)

To verify biological activity of the isolated ester.

-

Subjects: Swiss mice (20-25g), n=6 per group.

-

Pre-treatment: Administer α-Amyrin palmitate (oral, 10-100 mg/kg) 60 mins prior to induction.

-

Control: Vehicle (Tween 80/Saline).

-

Standard: Indomethacin (10 mg/kg).

-

-

Induction: Intraperitoneal injection of 0.6% Acetic Acid (10 mL/kg).

-

Measurement: Count abdominal constrictions ("writhes") for 20 minutes starting 5 mins post-injection.

-

Validation: Calculate % Inhibition =

. A valid active compound should show >50% inhibition at 100 mg/kg.

Cytotoxicity Screening (MTT Assay)

To ensure safety/selectivity window.

-

Cell Line: MCF-7 (Breast Cancer) or RAW 264.7 (Macrophages).

-

Seeding:

cells/well in 96-well plates. -

Treatment: Incubate with AAP (0.1 - 100 µM) for 72h.

-

Development: Add MTT reagent; incubate 4h. Dissolve formazan in DMSO.

-

Readout: Absorbance at 570 nm.

-

Expectation: AAP typically shows

in normal cells, indicating low toxicity compared to standard chemotherapeutics.

References

-

Aragão, G. F., et al. (2007).[1] Anti-inflammatory and antinociceptive activities of the resin from Protium heptaphyllum.[2][4] Journal of Ethnopharmacology. Link

-

Otuki, M. F., et al. (2005). Antinociceptive properties of a mixture of α- and β-amyrin triterpenes in mice. European Journal of Pharmacology. Link

-

Pinto, S. A., et al. (2014). Triterpenes from the Protium heptaphyllum resin – chemical composition and cytotoxicity. Revista Brasileira de Farmacognosia. Link

-

Hernández-Vázquez, L., et al. (2010). Chemical Constituents of the Resin of Bursera microphylla and Their Anti-Inflammatory Activity. Journal of Natural Products. Link

-

Chianese, G., et al. (2019). Bioactive triterpenoids from the caffeine-rich plants guayusa and maté.[5] Food Research International.[5] Link

-

PubChem Database. (2023). Alpha-Amyrin palmitate Compound Summary. National Library of Medicine. Link

Sources

Physical and chemical properties of crystalline α-Amyrin palmitate

Physical and Chemical Properties of Crystalline -Amyrin Palmitate

Technical Guide for Pharmaceutical Development

Molecular Architecture & Identification

The molecule consists of a hydrophobic ursane triterpene skeleton esterified at the C-3 position with palmitic acid (hexadecanoic acid).

| Property | Specification |

| Common Name | |

| IUPAC Name | [(3S,6aR,6bS,8aR,11R,12S,12aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] hexadecanoate |

| CAS Registry Number | 22255-10-3 |

| Molecular Formula | |

| Molecular Weight | 665.13 g/mol |

| Chiral Centers | 10 defined stereocenters (Ursane skeleton is chirally complex) |

Structural Distinction (Critical for Purity)

- -Series (Ursane): Methyl groups at C-19 and C-20 are vicinal (adjacent).

- -Series (Oleanane): Methyl groups at C-20 are geminal (attached to the same carbon).

Crystalline State Physics

Crystal Habit and Morphology

Crystalline

-

Lattice Energy Implications: The needle habit suggests strong intermolecular interactions along the longitudinal axis, likely driven by van der Waals forces between the long palmitoyl chains and the planar triterpene cores.

-

Polymorphism: While specific space group data for the palmitate ester is rare in open literature, the parent triterpenes exhibit polymorphism. Differential Scanning Calorimetry (DSC) is required to detect metastable forms during formulation.

Thermodynamic Profile

-

Melting Point: 73 – 74 °C [1].

-

Note: A sharp endotherm at this temperature indicates high crystalline purity. Broadening suggests the presence of the

-isomer or amorphous content.

-

-

Solubility:

-

High: Chloroform, Dichloromethane (DCM), Ethyl Acetate, Benzene.

-

Moderate: Acetone, Diethyl Ether.

-

Low/Insoluble: Methanol, Water, DMSO (slight solubility with sonication).

-

Spectroscopic Characterization

To validate the identity of

Nuclear Magnetic Resonance (NMR)

The

| Proton Environment | Chemical Shift ( | Multiplicity | Structural Assignment |

| Olefinic Proton (H-12) | 5.12 | Triplet (t) | Characteristic of Urs-12-ene skeleton (distinguishes from |

| Ester Methine (H-3) | 4.51 | Doublet of doublets (dd) | Shifted downfield from ~3.2 ppm in aglycone due to esterification. |

| Fatty Acid Terminal | 0.88 | Triplet (t) | Terminal methyl of the palmitate chain. |

| Fatty Acid Chain | 1.25 | Broad Singlet (br s) | Overlapping methylenes of the palmitate tail ( |

| 2.29 | Multiplet (m) |

Infrared Spectroscopy (FTIR)[3]

-

Ester Carbonyl (

): Strong absorption at 1730 – 1740 cm -

C-O Stretch: Distinct band at 1174 cm

. -

Aliphatic C-H: Strong stretching vibrations at 2916 cm

and 2850 cm

Experimental Protocols

Protocol A: Isolation and Purification Workflow

This protocol describes the isolation of

Figure 1: Step-by-step isolation workflow for obtaining high-purity crystalline

Protocol B: Analytical Validation Logic

To ensure the material meets pharmaceutical standards, follow this validation logic.

Figure 2: Analytical decision tree for validating chemical identity and phase purity.

Stability and Storage

-

Hydrolytic Stability: The ester bond at C-3 is susceptible to hydrolysis under basic conditions or enzymatic action (esterases). Avoid prolonged exposure to high pH.

-

Oxidation: The olefinic double bond at C-12 is a potential site for oxidation.

-

Storage Protocol: Store as a dry powder at -20°C , protected from light and moisture. Solutions in DMSO or Chloroform should be prepared fresh or stored at -80°C for no longer than 1 month.

References

-

Human Metabolome Database (HMDB). Metabocard for Alpha-Amyrin palmitate (HMDB0036660). Available at: [Link]

-

Hernández-Vázquez, L. et al. (2021).

-Amyrin and -

FooDB. Compound: alpha-Amyrin palmitate (FDB015587).[3] Available at: [Link]

In Silico Prediction of α-Amyrin Palmitate Bioactivities: A Technical Guide

Executive Summary

-Amyrin palmitate (AAP) is a pentacyclic triterpene ester (This guide provides a rigorous in silico framework to predict the bioactivity of AAP. Unlike standard small-molecule docking, AAP requires specialized protocols due to its high lipophilicity (LogP > 8) and significant steric bulk (MW ~665 Da). We will focus on two distinct mechanisms: non-competitive inhibition of Chymotrypsin (experimentally validated) and canonical binding to COX-2 (anti-inflammatory potential).

Part 1: Molecular Preparation & Structural Characterization

The accuracy of any in silico prediction relies entirely on the quality of the input structures. For AAP, the long aliphatic palmitate chain introduces high conformational flexibility that must be managed.

Ligand Construction and Optimization

Objective: Generate a biologically relevant low-energy conformer of AAP.

-

Input Data:

-

IUPAC Name: (3

)-Urs-12-en-3-yl hexadecanoate -

SMILES: CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2(C)C3=CC[C@]4(C)[C@]5(C)CC(CC5)CC[C@@]4(C)[C@]3(C)CC[C@H]2C1(C)C

-

-

Protocol:

-

2D to 3D Conversion: Use Avogadro or ChemDraw 3D to generate the initial structure.

-

Force Field Minimization: Apply the MMFF94s force field. This variant is optimized for time-averaged structures, crucial for the flexible palmitate tail.

-

Geometry Optimization (DFT): For publication-quality inputs, perform a Density Functional Theory (DFT) calculation using Gaussian or ORCA.

-

Functional: B3LYP

-

Basis Set: 6-31G(d)

-

Goal: Eliminate steric clashes between the ester linkage and the triterpene rings (Ring A).

-

-

Target Selection & Preparation

We will utilize two distinct targets to demonstrate different binding modes.

| Target Protein | PDB ID | Biological Relevance | Binding Mode |

| Chymotrypsin | 4CHA or 1YPH | Protease involved in inflammation/digestion. AAP is a known non-competitive inhibitor ( | Allosteric / Surface Binding |

| COX-2 | 5KIR | Major target for inflammation (NSAID pathway). | Active Site (Competitive) |

Preparation Protocol (PyMOL/AutoDock Tools):

-

Clean: Remove water molecules and heteroatoms (crystallographic ligands).

-

Protonate: Add polar hydrogens (H-bonds are critical for the ester carbonyl).

-

Charge: Assign Kollman United Atom charges.

-

Histidine Check: Manually check Histidine tautomers (HIE/HID/HIP) in the active site to ensure correct H-bond donor/acceptor status.

Part 2: Workflow Visualization

The following diagram outlines the decision logic for handling the bulky AAP molecule versus its aglycone.

Figure 1: Computational workflow for assessing steric-heavy triterpene esters.

Part 3: Molecular Docking Protocols

Strategy for Bulky Ligands (The "Tail" Problem)

Standard docking grids often fail with palmitate esters because the long tail (

-

Solution: We employ a "Soft Potential" approach or Flexible Receptor Docking (Induced Fit) .

Protocol A: Allosteric Docking (Chymotrypsin)

Since AAP is a non-competitive inhibitor, it likely binds outside the catalytic triad (His57, Asp102, Ser195).

-

Software: AutoDock Vina or CB-Dock2 (for cavity detection).

-

Grid Generation (Blind Docking):

-

Center: Center of the protein geometry.

-

Size:

Å (Covering the whole protein). -

Spacing: 1.0 Å (Coarser grid acceptable for surface scanning).

-

-

Parameters:

-

Exhaustiveness: 32 (High search depth required for large search space).

-

Modes: 20.

-

-

Analysis: Look for clusters with high binding affinity (negative

) that are distant from the active site but potentially lock the protein hinge.

Protocol B: Active Site Docking (COX-2)

-

Software: AutoDock 4.2 (allows more control over torsion trees).

-

Ligand Torsions: Set the palmitate chain as fully flexible (32 active torsions is the max for AD4; AAP exceeds this, so you must fix the triterpene core and leave the tail flexible).

-

Grid Box:

-

Center: Coordinates of the co-crystallized inhibitor (e.g., Celecoxib).

-

Size:

Å.

-

-

Scoring: Focus on Hydrophobic interactions . The palmitate tail will seek hydrophobic pockets (Val, Leu, Ile residues).

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. For AAP, the flexible tail causes high entropic penalties. MD is required to verify if the complex holds together.

System: GROMACS (v2024 or later)

| Step | Parameter / Setting | Rationale |

| Topology | CHARMM36m (Protein) + CGenFF (Ligand) | Best for lipids and membrane proteins. |

| Solvation | TIP3P Water Model | Standard explicit solvent. |

| Neutralization | Na+ / Cl- ions (0.15 M) | Mimic physiological saline. |

| Minimization | Steepest Descent (50,000 steps) | Remove steric clashes from docking. |

| Equilibration | NVT (100ps) then NPT (100ps) | Stabilize Temperature (300K) and Pressure (1 bar). |

| Production Run | 100 ns (Minimum) | Bulky ligands take longer to settle into a stable pose. |

Critical Analysis Metric:

-

RMSD (Root Mean Square Deviation): If the Ligand RMSD jumps > 3.0 Å, the palmitate tail is flailing, indicating weak binding or a need for a membrane environment.

Part 5: ADMET & Pharmacokinetic Profiling

This is the most critical section for AAP. Triterpene esters often violate the Lipinski Rule of 5 .

Predicted Data (Consolidated)

| Property | Value (Approx) | Status | Implication |

| Molecular Weight | 665.13 g/mol | Violation (>500) | Poor oral absorption via passive diffusion. |

| LogP (Lipophilicity) | ~10.2 | Violation (>5) | Extreme hydrophobicity. Will accumulate in adipose tissue. |

| H-Bond Donors | 0 | Pass | Good membrane penetration potential (if solubilized). |

| H-Bond Acceptors | 2 | Pass | - |

| Water Solubility | Poor (LogS < -8) | Critical | Requires lipid-based formulation (e.g., liposomes). |

| Bioavailability Score | 0.17 | Low | Likely acts as a local drug or requires prodrug hydrolysis. |

Pathway Analysis: The Prodrug Hypothesis

AAP is likely hydrolyzed by esterases (Carboxylesterase 1/2) in the liver or plasma.

Figure 2: Proposed metabolic activation pathway of AAP.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 73170, alpha-Amyrin. Retrieved from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Retrieved from [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from [Link]

- Abrahamsson, S., & Nilsson, B. (1971).The crystal structure of alpha-amyrin. Acta Crystallographica. (Reference for structural basis of the triterpene core).

Sources

Methodological & Application

A Researcher's Guide to the Synthesis of α-Amyrin Palmitate: Protocols and Mechanistic Insights

Abstract

This technical guide provides detailed protocols for the synthesis of α-amyrin palmitate, a long-chain fatty acid ester of the pentacyclic triterpenoid α-amyrin. α-Amyrin, a widely distributed natural product, serves as a versatile scaffold for generating derivatives with significant pharmacological potential.[1][2] The esterification to form α-amyrin palmitate enhances its lipophilicity, which can influence its bioavailability and biological activity, making it a compound of interest for drug development and cosmetic applications.[3][4] This document outlines two robust synthetic routes: a classic chemical approach using Steglich esterification and a modern biocatalytic method employing lipase enzymes. Each protocol is presented with detailed, step-by-step instructions, mechanistic explanations, and guidelines for purification and characterization, designed to empower researchers in the fields of medicinal chemistry, natural product synthesis, and drug discovery.

Introduction: The Rationale for Synthesizing α-Amyrin Palmitate

α-Amyrin is a pentacyclic triterpenoid belonging to the ursane family, isolated from various plant sources.[2] It is a precursor to bioactive compounds like ursolic acid and has demonstrated a range of pharmacological activities, including anti-inflammatory, antinociceptive, and gastroprotective effects.[1][2][5] However, its therapeutic application can be limited by factors such as poor water solubility.[6]

Esterification of the C-3 hydroxyl group of α-amyrin with palmitic acid, a C16 saturated fatty acid, yields α-amyrin palmitate. This modification significantly increases the molecule's lipophilicity. Such derivatization is a common strategy in medicinal chemistry to:

-

Enhance Bioavailability: Improved lipid solubility can facilitate absorption and transport across biological membranes.

-

Modulate Activity: The fatty acid moiety can influence the compound's interaction with biological targets.

-

Develop Prodrugs: The ester linkage can be designed to be cleaved by endogenous esterases, releasing the parent α-amyrin in vivo.

This guide presents two distinct and effective methods for this synthesis, catering to different laboratory preferences for either traditional organic synthesis or green chemistry principles.

General Materials and Equipment

Reagents:

-

α-Amyrin (≥95% purity)

-

Palmitic Acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Immobilized Lipase (e.g., Lipozyme TL IM from Thermomyces lanuginosus or Lipase PS from Pseudomonas cepacia)[7][8][9]

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous n-Hexane

-

Ethyl Acetate (EtOAc)

-

Methanol (MeOH)

-

Toluene or 2-Methyl-2-butanol (for enzymatic reaction)

-

Silica Gel (for column chromatography, 230-400 mesh)

-

Deuterated Chloroform (CDCl₃) for NMR analysis

Equipment:

-

Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

High-vacuum pump

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Orbital shaker incubator (for enzymatic reaction)

-

Analytical instruments: NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

Synthetic Protocol 1: Steglich Esterification

Principle and Rationale

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly those that are sterically hindered or sensitive to acid.[10] The reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), then reacts with this intermediate to form a reactive acyl-pyridinium species, which is readily attacked by the alcohol (α-amyrin) to yield the final ester.[10] The main byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Diagram 1: Steglich Esterification Workflow

Sources

- 1. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyrin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. Identification of α-Amyrin 28-Carboxylase and Glycosyltransferase From Ilex asprella and Production of Ursolic Acid 28-O-β-D-Glucopyranoside in Engineered Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha Amyrin Nano-Emulsion Formulation from Stem Bark of Ficus Benghalensis and its Characterization for Neuro-Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. re.public.polimi.it [re.public.polimi.it]

- 9. Lipase-Catalyzed Regioselective Synthesis of Dextrin Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steglich Esterification [organic-chemistry.org]

Application Note: Quantitative Analysis of α-Amyrin Palmitate in Botanical Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a comprehensive and robust method for the identification and quantification of α-Amyrin palmitate, a significant bioactive triterpenoid ester, from complex botanical matrices. The protocol details a complete workflow, including solvent extraction, optional derivatization for related analytes, and optimized Gas Chromatography-Mass Spectrometry (GC-MS) parameters. By leveraging a non-polar capillary column and Electron Ionization (EI), this method provides the necessary selectivity and sensitivity for researchers in natural product chemistry, pharmacology, and quality control.

Introduction

α-Amyrin palmitate is a naturally occurring pentacyclic triterpenoid ester formed from α-amyrin and palmitic acid.[1] Triterpenoids and their derivatives are a large class of secondary metabolites in plants, exhibiting a wide range of pharmacological activities. α-Amyrin itself has been noted for its anti-inflammatory, gastroprotective, and hepatoprotective effects.[2] The palmitate ester, α-Amyrin palmitate, has been specifically investigated for its anti-arthritic properties.[3] Accurate and reliable quantification of this compound in plant extracts and derived products is therefore crucial for drug discovery, standardization of herbal medicines, and scientific research.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and definitive mass-based identification.[4] The lipophilic nature and thermal stability of triterpenoid aglycones and their esters make them well-suited for GC-MS analysis.[4] This note provides a detailed protocol, from sample preparation to data analysis, designed to yield reproducible and accurate results for researchers, scientists, and drug development professionals.

Principle of the Method

The workflow begins with the extraction of lipids, including α-Amyrin palmitate, from a homogenized plant matrix using an appropriate organic solvent. The extract is then concentrated and prepared for injection into the GC-MS system. While α-Amyrin palmitate itself is an ester, complex extracts may contain free triterpenoids (like α-amyrin) which possess hydroxyl groups. For comprehensive profiling, a silylation (derivatization) step is often employed to increase the volatility of these related compounds, ensuring they elute properly from the GC column.[4][5]

The sample is injected into a heated inlet, vaporizing the analytes which are then carried by an inert gas onto a capillary column. Separation occurs based on the analytes' boiling points and interactions with the column's stationary phase. As compounds elute from the column, they enter the mass spectrometer, are ionized by Electron Ionization (EI), fragmented into characteristic patterns, and detected based on their mass-to-charge ratio (m/z). Identification is achieved by comparing the analyte's retention time and mass spectrum to that of a known standard.

Experimental Workflow Overview

Caption: High-level workflow for GC-MS analysis of α-Amyrin palmitate.

Materials and Reagents

-

Solvents: HPLC or GC-grade Methanol, Hexane, Ethyl Acetate, Chloroform, Dichloromethane.[3][6]

-

Analytical Standard: α-Amyrin palmitate (≥98% purity).[7]

-

Internal Standard (IS): (Optional but recommended for quantification) e.g., Cholestane or a similar high molecular weight, non-interfering compound.

-

Derivatization Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (BSTFA + TMCS, 99:1).[5]

-

Anhydrous Sodium Sulfate: For drying extracts.

-

Glassware: Volumetric flasks, screw-cap vials with PTFE-lined septa, Pasteur pipettes, centrifuge tubes.

-

Equipment: Analytical balance, vortex mixer, centrifuge, rotary evaporator or nitrogen evaporator.

Sample Preparation Protocol

This protocol is a general guideline and may require optimization based on the specific plant matrix.

-

Extraction:

-

Accurately weigh approximately 1-2 g of dried, homogenized plant material into a 50 mL centrifuge tube.[6]

-

Add 20 mL of methanol (or a suitable solvent like hexane/ethyl acetate).[6][8]

-

Vortex vigorously for 1 minute, then sonicate for 30 minutes or shake mechanically for 10 minutes.[6]

-

Centrifuge the mixture at 4,000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean flask. Repeat the extraction on the pellet with another 20 mL of solvent and combine the supernatants.

-

-

Concentration:

-

Filter the combined extract through a 0.45 µm PTFE syringe filter.

-

Evaporate the solvent to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution & Derivatization (Optional):

-

Reconstitute the dried extract in 1 mL of ethyl acetate.

-